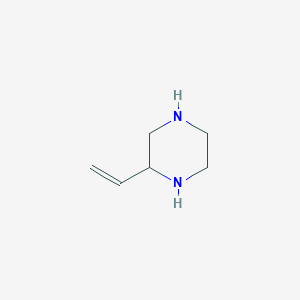

2-Ethenylpiperazine

Description

Structure

3D Structure

Properties

CAS No. |

45588-89-4 |

|---|---|

Molecular Formula |

C6H12N2 |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

2-ethenylpiperazine |

InChI |

InChI=1S/C6H12N2/c1-2-6-5-7-3-4-8-6/h2,6-8H,1,3-5H2 |

InChI Key |

YFVRIXYUQCYRAF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CNCCN1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Ethenylpiperazine: Strategies and Methodologies for a Key Pharmacophore

Abstract

2-Ethenylpiperazine, also known as 2-vinylpiperazine, represents a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a reactive vinyl group appended to the piperazine core, offers a versatile scaffold for the development of novel therapeutic agents and functional polymers. The piperazine moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to improve aqueous solubility and bioavailability.[1][2] The addition of the ethenyl group provides a reactive handle for a variety of chemical transformations, including Michael additions, polymerizations, and click chemistry reactions, making it a highly sought-after intermediate in drug discovery and polymer synthesis.[3] This in-depth technical guide provides a comprehensive overview of plausible synthetic routes to 2-ethenylpiperazine, designed for researchers, scientists, and professionals in drug development. While direct literature on the synthesis of this specific molecule is scarce, this guide extrapolates from established chemical principles and analogous reactions to propose robust and scientifically sound synthetic strategies. Each proposed route is accompanied by a detailed explanation of the underlying reaction mechanisms, step-by-step experimental protocols, and considerations for process optimization and safety.

Introduction: The Significance of the Piperazine Scaffold and the Ethenyl Functional Group

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs targeting various receptors and enzymes.[4][5] Its basic nitrogen atoms can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The incorporation of a vinyl group at the 2-position of the piperazine ring introduces a key point of reactivity. This enables the synthesis of a diverse range of derivatives through reactions such as:

-

Michael Addition: The vinyl group can act as a Michael acceptor, allowing for the introduction of various nucleophiles to create extended side chains.

-

Polymerization: The ethenyl moiety can participate in polymerization reactions to form novel polymers with potential applications in drug delivery and material science.

-

Click Chemistry: The vinyl group can be functionalized to participate in various click chemistry reactions, facilitating the rapid and efficient synthesis of complex molecules.

Given the potential utility of 2-ethenylpiperazine, the development of efficient and scalable synthetic routes is of paramount importance. This guide will explore three primary, albeit theoretical, synthetic strategies for its preparation.

Proposed Synthetic Strategies for 2-Ethenylpiperazine

This section details three plausible synthetic routes for 2-ethenylpiperazine, drawing upon well-established organic reactions. Each strategy will be presented with a discussion of its mechanistic underpinnings and a hypothetical, yet detailed, experimental protocol.

Strategy 1: Dehydrogenation of 2-Ethylpiperazine

The direct dehydrogenation of 2-ethylpiperazine offers a conceptually straightforward approach to introduce the double bond. This method is analogous to industrial processes for the synthesis of other vinyl-substituted heterocycles.[6]

Causality Behind Experimental Choices: This strategy is attractive due to its atom economy, as it involves the removal of hydrogen. The choice of a suitable catalyst is critical for achieving high selectivity for the desired vinyl product over other potential side products, such as pyrazine derivatives.[6]

Experimental Protocol: Catalytic Dehydrogenation of 2-Ethylpiperazine

-

Catalyst Preparation: A supported metal catalyst, such as palladium on carbon (Pd/C) or a mixed metal oxide catalyst, is prepared or obtained commercially. The catalyst should be chosen based on its known activity for dehydrogenation reactions.

-

Reaction Setup: A fixed-bed flow reactor is charged with the catalyst. The reactor is heated to the desired reaction temperature, typically in the range of 300-500 °C, under a stream of inert gas (e.g., nitrogen or argon).

-

Reaction Execution: A solution of 2-ethylpiperazine in a high-boiling inert solvent or in the gas phase is passed over the heated catalyst bed. The flow rate and temperature are carefully controlled to optimize the conversion and selectivity.

-

Product Collection: The reaction mixture exiting the reactor is cooled, and the liquid products are collected. Any gaseous byproducts are vented through a safe exhaust system.

-

Purification: The collected liquid is subjected to fractional distillation under reduced pressure to separate the desired 2-ethenylpiperazine from unreacted starting material, solvent, and any byproducts.

Data Presentation: Hypothetical Reaction Parameters

| Parameter | Value |

| Starting Material | 2-Ethylpiperazine |

| Catalyst | 5% Pd/Al₂O₃ |

| Temperature | 400 °C |

| Pressure | Atmospheric |

| Solvent | Toluene |

| Theoretical Yield | 60-70% |

Visualization: Dehydrogenation Workflow

Caption: Hofmann elimination of 2-ethylpiperazine.

Strategy 3: Wittig Reaction of a Piperazine-2-carbaldehyde Derivative

The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones. [7][8][9][10]This approach would involve the synthesis of a suitably protected piperazine-2-carbaldehyde, followed by its reaction with a phosphorus ylide.

Causality Behind Experimental Choices: The Wittig reaction provides excellent control over the position of the newly formed double bond. [7]The choice of protecting groups for the piperazine nitrogens is crucial to prevent side reactions with the strong base used to generate the ylide. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability under the reaction conditions and ease of removal.

Experimental Protocol: Wittig Reaction

-

Protection of Piperazine: 2-Piperazinecarboxylic acid is first protected at both nitrogen atoms using a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to yield di-Boc-piperazine-2-carboxylic acid.

-

Reduction to the Alcohol: The carboxylic acid is then reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).

-

Oxidation to the Aldehyde: The primary alcohol is oxidized to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to afford di-Boc-piperazine-2-carbaldehyde.

-

Wittig Reaction: In a separate flask, methyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent like THF to generate the methylenetriphenylphosphorane ylide. The previously synthesized aldehyde is then added to the ylide solution, and the reaction is stirred until completion.

-

Deprotection: The resulting di-Boc-2-ethenylpiperazine is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc protecting groups.

-

Purification: The final product, 2-ethenylpiperazine, is isolated by extraction and purified by column chromatography or distillation.

Data Presentation: Hypothetical Reaction Parameters

| Parameter | Value |

| Starting Material | 2-Piperazinecarboxylic acid |

| Protecting Group | Boc |

| Wittig Reagent | Methyltriphenylphosphonium bromide / n-BuLi |

| Deprotection Agent | Trifluoroacetic Acid (TFA) |

| Theoretical Overall Yield | 20-30% |

Visualization: Wittig Reaction Pathway

Caption: Multi-step synthesis via the Wittig reaction.

Characterization and Spectroscopic Data

The successful synthesis of 2-ethenylpiperazine would be confirmed through a combination of spectroscopic techniques. [11][12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the vinyl protons (typically in the range of 5-7 ppm) with distinct coupling patterns, as well as signals for the piperazine ring protons.

-

¹³C NMR would show signals for the two sp² hybridized carbons of the vinyl group (typically in the range of 110-140 ppm) in addition to the signals for the piperazine ring carbons.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of 2-ethenylpiperazine (C₆H₁₂N₂), which is 112.17 g/mol .

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=C stretch of the vinyl group (around 1640 cm⁻¹) and N-H stretching vibrations of the piperazine ring (around 3300 cm⁻¹). [11]

Safety and Handling

As with any chemical synthesis, proper safety precautions are essential. [14][15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile reagents and products.

-

Reagent Handling:

-

2-Ethylpiperazine and 2-Ethenylpiperazine: These are likely to be corrosive and irritants. Avoid contact with skin and eyes. [15] * Methyl Iodide: This is a toxic and carcinogenic substance. Handle with extreme care.

-

Strong Bases (n-BuLi, NaH): These are pyrophoric and react violently with water. Handle under an inert atmosphere.

-

Oxidizing and Reducing Agents (PCC, LiAlH₄): These are hazardous and should be handled with caution according to established laboratory procedures.

-

Conclusion and Future Outlook

References

- CN104016905A - Method for preparing 2-vinylpyridine - Google P

-

The Wittig Reaction: Synthesis of Alkenes. (URL: [Link])

-

Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PubMed Central. (URL: [Link])

-

(PDF) Methods for the catalytic synthesis of piperazine - ResearchGate. (URL: [Link])

- US6603003B2 - Method for the preparation of piperazine and its derivatives - Google P

-

Synthesis of an Alkene via the Wittig Reaction. (URL: [Link])

-

1-benzylpiperazine - Organic Syntheses Procedure. (URL: [Link])

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])

-

Synthesis of piperazines - Organic Chemistry Portal. (URL: [Link])

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])

-

Fig. 4. Selected IR data: (A) IR spectra of 2-(ethylideneaminophe-... - ResearchGate. (URL: [Link])

-

Hofmann elimination - Wikipedia. (URL: [Link])

- US2580221A - Catalytic dehydrogenation of piperazine to pyrazine - Google P

-

Synthesis, structural and spectroscopic studies of 2-oxoacenaphthylen-1(2H)-ylidene nicotinohydrazide - ResearchGate. (URL: [Link])

-

Design and synthesis of 2-[4-[4-(m-(ethylsulfonamido)-phenyl) piperazin-1-yl]butyl]-1,3-dioxoperhydropyrrolo[1,2-c]imidazole (EF-7412) using neural networks. A selective derivative with mixed 5-HT1A/D2 antagonist properties - PubMed. (URL: [Link])

-

Wittig Reaction - Organic Chemistry Portal. (URL: [Link])

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. (URL: [Link])

-

Hofmann and Cope Elimination - E2 Reaction Mechanism - Syn vs Anti Stereochemistry. (URL: [Link])

-

New Advances in Synthetic Chemistry to Accelerate Drug Discovery - YouTube. (URL: [Link])

-

The Wittig Reaction - Chemistry LibreTexts. (URL: [Link])

-

Synthesis and characterization of some 2-quinonyl piperazine derivatives | Request PDF. (URL: [Link])

-

The Hofmann Elimination - Chemistry Steps. (URL: [Link])

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (URL: [Link])

-

Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs) - MDPI. (URL: [Link])

-

Electrochemical Dehydrogenation of Piperazine on Pd-Based Multimetallic Alloy Catalysts | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines - ResearchGate. (URL: [Link])

-

Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. (URL: [Link])

-

22.6 Hofmann Elimination - YouTube. (URL: [Link])

-

22.4 Hofmann Elimination and Cope Elimination - Chad's Prep. (URL: [Link])

-

2-Ethylpiperazine | C6H14N2 | CID 14094188 - PubChem - NIH. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. youtube.com [youtube.com]

- 4. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US2580221A - Catalytic dehydrogenation of piperazine to pyrazine - Google Patents [patents.google.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Ethenylpiperazine

This guide provides a comprehensive technical overview of the anticipated chemical and physical properties of 2-ethenylpiperazine. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate the exploration of this novel compound. Given the limited direct experimental data on 2-ethenylpiperazine, this guide extrapolates from the well-established characteristics of the piperazine scaffold and analogous substituted heterocycles, providing a robust framework for future research and development.

The Piperazine Moiety: A Privileged Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of therapeutic agents has earned it the designation of a "privileged scaffold".[1][2] This status is attributable to a unique combination of structural and physicochemical properties that render it ideal for drug design.

The conformational flexibility of the piperazine ring, which can adopt both chair and boat conformations, allows it to effectively orient substituents to fit into the active sites of enzymes and receptors.[1] The two nitrogen atoms provide sites for hydrogen bonding and can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.[1][2] Furthermore, the basicity of the piperazine nitrogens can be tuned to optimize aqueous solubility and membrane permeability, crucial parameters for drug absorption, distribution, metabolism, and excretion (ADME).[1]

The therapeutic impact of the piperazine scaffold is evident in numerous blockbuster drugs, including the antipsychotic aripiprazole, the antidepressant vortioxetine, and the anticancer agent imatinib.[1][3] The introduction of an ethenyl (vinyl) group at the 2-position of the piperazine ring, creating 2-ethenylpiperazine, presents an intriguing opportunity to explore novel chemical space and develop new therapeutic agents.

Anticipated Physicochemical Properties of 2-Ethenylpiperazine

The introduction of a 2-ethenyl substituent is expected to modulate the physicochemical properties of the piperazine core. The following table summarizes the predicted properties of 2-ethenylpiperazine, providing a baseline for experimental design.

| Property | Predicted Value/Information | Rationale/Comments |

| Molecular Formula | C₆H₁₂N₂ | Based on the structure of a piperazine ring with one ethenyl substituent. |

| Molecular Weight | 112.17 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow liquid | Based on the physical state of similar small, substituted piperazines.[4] |

| Boiling Point | Estimated range: 180-220 °C | Extrapolated from similar piperazine derivatives like 2-methylpiperazine and N-ethylpiperazine.[5] The vinyl group may slightly alter this compared to an ethyl group. |

| Solubility | Expected to be soluble in water and common organic solvents (e.g., ethanol, acetone) | The polar amine groups of the piperazine ring will facilitate solubility in polar solvents.[4] |

| pKa | Estimated pKa₁ ≈ 5.5-6.5, pKa₂ ≈ 9.5-10.5 | The basicity of the piperazine nitrogens will be influenced by the electron-withdrawing nature of the adjacent vinyl group. The nitrogen distal to the substituent (N4) is expected to be more basic. |

| logP | Estimated range: 0.5-1.5 | The introduction of the two-carbon vinyl group will increase lipophilicity compared to unsubstituted piperazine. |

Synthesis and Reactivity

A plausible synthetic route to 2-ethenylpiperazine can be envisioned through established organic chemistry methodologies. One potential pathway involves the controlled mono-N-protection of piperazine, followed by alkylation and subsequent elimination to form the vinyl group. The following diagram illustrates a conceptual synthetic pathway.

Caption: A conceptual synthetic pathway to 2-ethenylpiperazine.

The reactivity of 2-ethenylpiperazine will be dictated by the functional groups present: the secondary amines of the piperazine ring and the ethenyl group. The secondary amines are nucleophilic and can undergo a variety of reactions, including:

-

N-Alkylation and N-Arylation: To introduce further substituents.

-

N-Acylation: To form amides.

-

Reductive Amination: To form tertiary amines.

The ethenyl group is susceptible to electrophilic addition reactions and can also participate in polymerization and cycloaddition reactions. This dual reactivity makes 2-ethenylpiperazine a versatile building block for the synthesis of more complex molecules.

Spectroscopic and Chromatographic Characterization: Standard Protocols

The structural elucidation and purity assessment of a novel compound like 2-ethenylpiperazine would rely on a combination of spectroscopic and chromatographic techniques.

Workflow for Characterization

The general workflow for characterizing a newly synthesized batch of 2-ethenylpiperazine is outlined below.

Caption: General workflow for the characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Vinyl Protons (3H): Expected in the range of δ 5.0-6.5 ppm, exhibiting complex splitting patterns (geminal, cis, and trans coupling).

-

Piperazine Ring Protons (7H): Expected in the range of δ 2.5-3.5 ppm. The proton at C2 will be coupled to the adjacent vinyl protons.

-

N-H Protons (2H): A broad singlet, the chemical shift of which will be concentration and solvent-dependent.

¹³C NMR:

-

Vinyl Carbons (2C): Expected in the range of δ 110-140 ppm.

-

Piperazine Ring Carbons (4C): Expected in the range of δ 40-60 ppm.

Protocol:

-

Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Integrate the signals and determine coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

Expected Absorptions:

-

N-H stretch: A medium intensity band around 3300-3500 cm⁻¹.

-

C-H stretch (sp³): Just below 3000 cm⁻¹.

-

C-H stretch (sp²): Just above 3000 cm⁻¹.

-

C=C stretch: A medium intensity band around 1640-1680 cm⁻¹.

-

C-N stretch: In the fingerprint region, around 1000-1200 cm⁻¹.

Protocol:

-

Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) for liquid film analysis, or use an ATR-FTIR spectrometer.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption frequencies corresponding to the functional groups.[6]

Mass Spectrometry (MS)

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 112.

-

Alpha-Cleavage: Fragmentation adjacent to the nitrogen atoms, leading to the loss of the vinyl group or other ring fragments.

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)).

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.[7]

High-Performance Liquid Chromatography (HPLC)

Protocol for Purity Analysis:

-

Column: A C18 reverse-phase column is a good starting point.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape for basic compounds.

-

Detection: UV detection at a wavelength where the vinyl group or any potential impurities absorb (e.g., 210-230 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase at a low concentration (e.g., 1 mg/mL).

-

Injection and Analysis: Inject a small volume (e.g., 10 µL) and run the gradient method.

-

Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Safety and Handling

Piperazine derivatives should be handled with care in a well-ventilated area, such as a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.[11][12] Keep away from sources of ignition.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10]

Conclusion

2-Ethenylpiperazine represents a promising, yet underexplored, chemical entity. By leveraging the well-established "privileged" nature of the piperazine scaffold, this derivative offers a versatile platform for the design of novel therapeutic agents. This guide provides a comprehensive, albeit predictive, overview of its chemical and physical properties, along with robust protocols for its synthesis and characterization. It is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate the potential of this and other novel piperazine derivatives. The true therapeutic potential of 2-ethenylpiperazine will ultimately be unveiled through rigorous experimental investigation.

References

- 2-Piperazinylethanol | Solubility of Things. (n.d.).

- 2-PIPERAZIN-1-YLETHYLAMINE - Ataman Kimya. (n.d.).

- Chemical Properties of 2-Methylpiperidine (CAS 109-05-7) - Cheméo. (n.d.).

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).

- 2-ETHYL PIPERAZINE HYDROCHLORIDE SDS, 259808-09-8 Safety Data Sheets - Echemi. (2019, July 15).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (2019, February 15).

- N-ETHYL PIPERAZINE CAS-No 5308-25-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).

- Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. (2025, September 28).

- N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, June 7).

- Piperazine derivatives for therapeutic use: a patent review (2010-present) - Taylor & Francis. (2016, May 31).

- IR NMR Chart New. (n.d.).

- 1 - SAFETY DATA SHEET. (n.d.).

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-Methylpiperidine (CAS 109-05-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. lobachemie.com [lobachemie.com]

2-Ethenylpiperazine: Structural Dynamics and Covalent Warhead Utility

Abstract

2-Ethenylpiperazine represents a privileged scaffold in modern drug discovery, particularly within the realm of targeted covalent inhibitors (TCIs). Its structural uniqueness lies in the C2-vinyl substituent, which introduces chirality, dictates specific conformational preferences, and serves as a latent electrophile (Michael acceptor) or a handle for diversification. This guide provides a rigorous analysis of the molecule’s conformational landscape, offering self-validating NMR protocols for structural assignment and elucidating its critical role in fragment-based drug design (FBDD).

Structural Architecture and Electronic Profile

The 2-ethenylpiperazine scaffold consists of a saturated six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, with an ethenyl (vinyl) group substituted at the C2 position.

Stereochemical and Electronic Features[1]

-

Chirality: The C2 carbon is a stereogenic center, giving rise to (

) and ( -

Basicity and pKa Modulation:

-

N1 (Proximal): The nitrogen adjacent to the vinyl group. The vinyl moiety exerts a negative inductive effect (

), slightly reducing the electron density and basicity of N1 compared to unsubstituted piperazine. -

N4 (Distal): Located at the

-position relative to the substituent, N4 retains basicity closer to that of parent piperazine ( -

Implication: This basicity gradient allows for regioselective functionalization. Electrophiles will preferentially react with the more nucleophilic N4 under controlled conditions.

-

Table 1: Comparative Electronic Properties

| Feature | N1 (Proximal) | N4 (Distal) | C2-Vinyl Group |

| Hybridization | |||

| Electronic Effect | Inductively deactivated | Standard 2° amine | Electron-withdrawing / Lipophilic |

| Reactivity | Nucleophilic (Secondary) | Nucleophilic (Primary target) | Electrophilic (Michael Acceptor) |

| Steric Environment | Hindered by C2-substituent | Accessible | Exposed (Equatorial preferred) |

Conformational Analysis

The piperazine ring exists predominantly in a chair conformation to minimize torsional strain. The introduction of the C2-ethenyl group creates two distinct chair conformers in equilibrium: one where the vinyl group is axial and one where it is equatorial .

Thermodynamic Preference

Steric analysis dictates that the equatorial conformer is thermodynamically favored .

-

1,3-Diaxial Interactions: In the axial conformation, the vinyl group experiences repulsive Van der Waals interactions with the axial protons at C6 and the axial lone pair (or substituent) at N4.

-

A-Value Estimation: While specific A-values for vinyl in a piperazine ring are solvent-dependent, the steric bulk of a vinyl group (

) is significant enough (

Nitrogen Inversion

Nitrogen inversion at N1 and N4 is rapid on the NMR time scale at room temperature. However, the N-substituents (if present) will also preferentially adopt equatorial positions to minimize 1,3-diaxial strain, reinforcing the rigidification of the scaffold.

Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium and the steric penalties associated with the axial conformer.

Figure 1: Conformational equilibrium of 2-ethenylpiperazine.[1] The equatorial conformer is dominant due to the minimization of 1,3-diaxial steric clashes.[2]

Analytical Methodologies: A Self-Validating Protocol

To confirm the structure and conformation of 2-ethenylpiperazine derivatives, researchers should employ a self-validating NMR workflow. This protocol relies on the Karplus relationship, which correlates the dihedral angle between vicinal protons with their coupling constant (

The Protocol

Objective: Determine if the C2-vinyl group is Axial or Equatorial.

-

Acquire 1H NMR: Run the spectrum in a non-polar solvent (e.g.,

) to minimize hydrogen bonding effects that might distort ring geometry. -

Target Signal: Identify the proton at the C2 position (

). It is typically a multiplet (ddd) due to coupling with the vinyl proton and the two C3 protons. -

Measure Couplings (

): Extract the vicinal coupling constants between -

Apply Decision Logic:

-

Scenario A (Equatorial Vinyl):

is axial . It will exhibit one large coupling ( -

Scenario B (Axial Vinyl):

is equatorial . It will exhibit two small couplings (

-

Analytical Workflow Diagram

Figure 2: Self-validating NMR decision tree for determining the stereochemical orientation of the C2-substituent.

Synthetic Implications and Reactivity

The 2-ethenylpiperazine scaffold is not merely a structural spacer; it is a functional "warhead" precursor.

Regioselective Functionalization

Due to the steric hindrance at N1 (adjacent to the vinyl group) and the electronic deactivation discussed in Section 1, electrophilic attack occurs preferentially at N4 .

-

Protocol: To functionalize N1, N4 must first be protected (e.g., Boc, Cbz) or alkylated.

-

Reagent Choice: Use sterically undemanding electrophiles if N1 functionalization is required.

Covalent Inhibition (The "Warhead")

In medicinal chemistry, the vinyl group can be utilized as a Michael acceptor, particularly when activated by an adjacent electron-withdrawing group (e.g., acrylamide formation on N1). However, the isolated 2-ethenyl group is generally unreactive toward biological nucleophiles unless metabolically activated or positioned precisely within a catalytic pocket to undergo specific proximity-induced reactions.

-

Application: Covalent inhibitors of kinases (targeting Cysteine) or proteases (e.g., SARS-CoV-2 Mpro).[3] The piperazine ring positions the warhead while providing solubility and pharmacokinetic stability.

References

-

Conformational Analysis of Piperidines and Piperazines

-

Snyder, J. P., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference." Chemistry – A European Journal, 2013. Link

-

-

NMR Coupling Constants in Heterocycles

-

"Vicinal Proton-Proton Coupling 3JHH." Organic Chemistry Data. Link

-

-

Piperazine Scaffolds in Covalent Inhibitors

-

Breugst, M., et al. "Recent Advances in Covalent Drug Discovery." Pharmaceuticals, 2023. Link

-

-

SARS-CoV-2 Mpro Inhibitors

-

General Stereochemistry of Cyclohexane Analogs

-

"Conformations of Disubstituted Cyclohexanes." Chemistry LibreTexts. Link

-

Sources

Uncharted Territory: The Elusive 2-Ethenylpiperazine

A comprehensive search of established chemical databases and scientific literature has revealed that 2-ethenylpiperazine, also referred to as 2-vinylpiperazine, is not a recognized compound with a registered CAS number or a formally assigned IUPAC name. This indicates that the molecule is likely a novel chemical entity, a transient intermediate in a complex reaction, or a theoretical structure that has not yet been synthesized or characterized.

For researchers, scientists, and drug development professionals, the absence of a compound in primary chemical registries such as the Chemical Abstracts Service (CAS) signifies a critical information gap. Without a unique CAS identifier, tracking the substance through the vast body of scientific literature is nearly impossible. Furthermore, the lack of an established IUPAC (International Union of Pure and Applied Chemistry) name suggests that its precise chemical structure and properties have not been formally documented and verified by the global scientific community.

While the piperazine ring is a well-known and highly significant scaffold in medicinal chemistry, forming the core of numerous approved drugs, the specific substitution of an ethenyl (or vinyl) group at the 2-position of the piperazine ring does not appear in public databases. This suggests that any exploration of 2-ethenylpiperazine would be entering uncharted chemical territory, requiring de novo synthesis, purification, and extensive characterization to establish its existence and properties.

Given the current lack of available data, a technical guide on 2-ethenylpiperazine cannot be constructed with the required scientific integrity and authoritative grounding. The foundational elements for such a guide, including its physicochemical properties, synthesis protocols, spectroscopic data, and safety information, are not available in the public domain.

Therefore, this document serves to inform the scientific community that 2-ethenylpiperazine represents a novel area for chemical investigation. Any party interested in this molecule would need to embark on a foundational research program to first synthesize and characterize it before any further studies on its potential applications could be undertaken.

comprehensive literature review of vinylpiperazines

The following technical guide provides a comprehensive review of vinylpiperazines, distinguishing between the reactive enamine (

Synthesis, Reactivity, and Pharmacological Applications

Executive Summary

Vinylpiperazines represent a specialized subclass of the piperazine "privileged scaffold," characterized by the introduction of a vinyl (

- -Vinylpiperazines (1-vinylpiperazine): Electron-rich enamines primarily utilized as monomers in polymer science and as reactive intermediates in heterocycle synthesis.

- -Vinylpiperazines (e.g., 2-vinylpiperazine): Chiral, non-aromatic building blocks used to access complex pharmacological agents (e.g., antipsychotics, antivirals) via stereoselective functionalization of the vinyl handle.

This guide analyzes the synthetic routes, electronic properties, and medicinal chemistry applications of both classes, providing self-validating protocols for their generation.

Structural Classification & Electronic Properties

The chemical behavior of vinylpiperazines is dictated by the position of the vinyl group relative to the nitrogen lone pairs.

| Feature | ||

| Structure | Enamine ( | Isolated Alkene ( |

| Electronic Character | Nucleophilic at | Neutral alkene; Sterically distinct |

| Stability | Prone to hydrolysis (tautomerizes to acetaldehyde + piperazine) unless stabilized or polymerized. | Stable; Kinetic resolution possible. |

| Primary Application | Polymerization monomers (adhesives), Analytical derivatization. | Chiral scaffold for drug discovery (GPCR ligands). |

| pKa Influence | Lowers basicity of | Minimal effect on ring basicity. |

DOT Diagram: Reactivity & Classification Map

Figure 1: Classification of vinylpiperazines based on structural isomerism and resulting chemical reactivity.

-Vinylpiperazines: The Medicinal Scaffold

The 2-vinylpiperazine moiety is the most relevant for drug discovery, serving as a precursor to rigidified diamines found in antipsychotics (e.g., substituted benzamides) and antivirals.

Synthetic Methodology: Pd-Catalyzed Allylation

The most authoritative route to chiral 2-vinylpiperazines involves the Palladium-catalyzed intramolecular allylic amination of amino acid derivatives or vinyl oxiranes/aziridines.

Protocol: Synthesis of (R)-1,4-Dibenzyl-2-vinylpiperazine

Rationale: This protocol utilizes

Reagents:

-

Substrate:

-1,4-bis((methoxycarbonyl)amino)but-2-ene (or related diamine precursor). -

Catalyst:

(Tris(dibenzylideneacetone)dipalladium(0)). -

Ligand: Chiral phosphine ligand (e.g.,

-BINAP or Trost ligand) for enantiocontrol. -

Solvent: Anhydrous THF.

Step-by-Step Workflow:

-

Catalyst Activation: Under inert atmosphere (

), dissolve -

Substrate Addition: Add the linear diamine precursor (e.g.,

-protected but-2-ene-1,4-diamine) dropwise. -

Cyclization: Heat the reaction to 50°C. The Pd(0) species inserts to form a

-allyl complex. Intramolecular nucleophilic attack by the distal amine closes the ring. -

Workup: Filter through a celite pad to remove Pd black. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexane/EtOAc) yields the protected 2-vinylpiperazine.

-

Deprotection (Optional): Hydrogenolysis (

, Pd/C) is NOT recommended as it will reduce the vinyl group. Use acid hydrolysis (TFA/DCM) or mild basic cleavage depending on protecting groups (Boc/Cbz).

Pharmacological Utility

The 2-vinyl group serves as a "handle" for further diversification:

-

Olefin Cross-Metathesis: Coupling with acrylates to extend the chain (e.g., synthesis of peptidomimetics).

-

Hydroboration-Oxidation: Converts the vinyl group to a hydroxyethyl side chain, mimicking the structure of neurotransmitters.

-Vinylpiperazines: Monomers & Reagents[1]

Unlike the stable

Synthesis via Metal-Catalyzed -Vinylation

Direct vinylation of piperazine requires overcoming the sluggish reactivity of vinyl halides.

Protocol: Cu-Catalyzed

-

Substrate: Piperazine (excess to prevent di-vinylation).

-

Reagent: Vinyl bromide or Vinyl iodide.

-

Catalyst: CuI (10 mol%) / L-Proline (20 mol%).

-

Base:

. -

Solvent: DMSO (promotes the nucleophilic attack).

Mechanism: The L-proline ligand stabilizes the Cu(I) intermediate, facilitating the oxidative addition of the vinyl halide and subsequent reductive elimination to form the

Distinction from Acryloylpiperazines

It is critical for medicinal chemists to distinguish

-

-Vinyl (

-

-Acryloyl (

Technical Note: If the goal is covalent inhibition of cysteine residues,

Visualization of Synthesis Pathways

DOT Diagram: Synthesis & Diversification Workflow

Figure 2: Synthetic divergence between N-vinyl and C-vinyl piperazine derivatives.

References

-

Synthesis and Reactivity of Vinylpyrazoles (Analogous Chemistry): Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI, 2023.[1]

- C-H Vinylation of Piperazines:Photoredox C–H vinylation of piperazines. MacMillan Group, Nature, 2014.

-

Medicinal Chemistry of Piperazines: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemical Biology & Drug Design, 2022.

-

Polymerization of Vinylpiperazines: Thermal and living anionic polymerization of 4-vinylbenzyl piperidine (Structural analog). RSC Polymer Chemistry.

-

Covalent Inhibitor Warheads: Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. Journal of Medicinal Chemistry, 2024.[2]

-

Asymmetric Synthesis of 2-Vinylpiperazine: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores. RSC Medicinal Chemistry, 2020.

Sources

A Comprehensive Technical Guide to the Thermodynamic and Kinetic Characterization of 2-Ethenylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the methodologies for determining the thermodynamic and kinetic parameters of 2-ethenylpiperazine, a molecule of significant interest in medicinal chemistry and polymer science. Given the limited availability of direct experimental data for this specific compound, this document focuses on the foundational principles and practical approaches for its complete characterization. We will delve into both experimental and computational techniques, offering a robust framework for researchers to generate reliable data for their specific applications.

Introduction to 2-Ethenylpiperazine: Structure and Significance

2-Ethenylpiperazine, also known as 2-vinylpiperazine, is a bifunctional molecule featuring a reactive vinyl group and a piperazine ring. This unique combination of functional groups makes it a valuable building block in the synthesis of a wide range of compounds, from polymers with tailored properties to pharmacologically active agents. The piperazine moiety is a common scaffold in many approved drugs, and the vinyl group offers a versatile handle for various chemical transformations.[1]

A thorough understanding of the thermodynamic and kinetic properties of 2-ethenylpiperazine is paramount for its effective utilization. Thermodynamic data, such as the enthalpy of formation and Gibbs free energy, provide insights into the stability of the molecule and the feasibility of its reactions. Kinetic data, including reaction rates and activation energies, are crucial for optimizing reaction conditions, ensuring product selectivity, and designing efficient synthetic processes.

This guide will focus on three key reaction types that highlight the reactivity of 2-ethenylpiperazine:

-

Free-Radical Polymerization of the Vinyl Group: A fundamental reaction for vinyl monomers, leading to the formation of polyvinylpiperazine.

-

Michael Addition to the Vinyl Group: A conjugate addition reaction that showcases the electrophilic nature of the double bond.

-

N-Acylation of the Piperazine Ring: A common modification of the piperazine core to modulate its physicochemical and biological properties.

Thermodynamic Characterization of 2-Ethenylpiperazine

The thermodynamic properties of a compound dictate its stability and the energy changes associated with its chemical transformations. For 2-ethenylpiperazine, the key thermodynamic parameters of interest are the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°).

Experimental Determination of Thermodynamic Properties

Experimental techniques provide the most accurate and reliable thermodynamic data.[2]

2.1.1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of 2-ethenylpiperazine can be determined using bomb calorimetry.[3] In this technique, a known mass of the compound is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released during the combustion is measured by the temperature rise of the surrounding water bath.

Experimental Protocol: Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity 2-ethenylpiperazine is placed in a crucible inside the bomb calorimeter.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature of the water bath is monitored with high precision before, during, and after the combustion. The temperature change is used to calculate the heat of combustion.[4]

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimental heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).[5]

Causality Behind Experimental Choices:

-

High-Purity Sample: The use of a high-purity sample is critical to ensure that the measured heat of combustion is solely attributable to the compound of interest.

-

High-Pressure Oxygen: A high pressure of oxygen ensures complete and rapid combustion, preventing the formation of side products that would lead to inaccurate results.

2.1.2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[6][7] For 2-ethenylpiperazine, DSC can be used to determine its heat capacity, melting point, and enthalpy of fusion.

Experimental Protocol: DSC Analysis

-

Sample Encapsulation: A small, accurately weighed sample of 2-ethenylpiperazine is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Temperature Program: The sample and reference pans are heated at a constant rate in the DSC instrument.

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the heat capacity and the temperature and enthalpy of any phase transitions, such as melting.[8]

Data Presentation: Expected Thermodynamic Data for 2-Ethenylpiperazine (Illustrative)

| Thermodynamic Property | Symbol | Expected Value (Illustrative) | Experimental Technique |

| Standard Enthalpy of Formation (gas) | ΔHf°(g) | 50 - 100 kJ/mol | Combustion Calorimetry |

| Standard Gibbs Free Energy of Formation (gas) | ΔGf°(g) | 150 - 200 kJ/mol | Calculated from ΔHf° and S° |

| Standard Molar Entropy (gas) | S°(g) | 350 - 400 J/(mol·K) | Statistical Mechanics/Spectroscopy |

| Heat of Fusion | ΔHfus | 15 - 25 kJ/mol | Differential Scanning Calorimetry |

| Melting Point | Tm | 40 - 60 °C | Differential Scanning Calorimetry |

Computational Prediction of Thermodynamic Properties

Computational chemistry offers a powerful alternative for estimating thermodynamic properties, especially when experimental data is unavailable.[9] Quantum chemical calculations can provide accurate predictions of molecular geometries and energies.[10][11]

2.2.1. Quantum Chemical Calculations

Methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., G3, G4) can be used to calculate the electronic energy of 2-ethenylpiperazine.[12] From this, the enthalpy of formation can be derived using isodesmic reactions or atomization energies.

Computational Workflow: Predicting Enthalpy of Formation

Sources

- 1. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Piperazine synthesis [organic-chemistry.org]

Theoretical and Structural Analysis of 2-Ethenylpiperazine: A Computational Framework

This guide serves as a comprehensive technical framework for the theoretical and structural analysis of 2-ethenylpiperazine (also known as 2-vinylpiperazine). It is designed for computational chemists and medicinal chemists requiring high-fidelity structural data for pharmacophore modeling or polymer synthesis.

Executive Summary & Strategic Significance

2-Ethenylpiperazine represents a critical chiral scaffold in drug discovery. Unlike the symmetric piperazine core found in blockbuster drugs (e.g., Sildenafil, Imatinib), the introduction of a vinyl group at the C2 position breaks symmetry, introducing chirality and a reactive handle for further functionalization (e.g., olefin metathesis or polymerization).

Theoretical profiling of this molecule is essential to predict:

-

Stereoelectronic Effects: How the vinyl group influences the ring puckering (Chair vs. Boat).

-

Reactivity Profiles: The nucleophilicity of N1 vs. N4 atoms.

-

Conformational Locking: The energy barriers required to flip the vinyl group between axial and equatorial orientations.

Computational Methodology (The "In Silico" Standard)

To achieve results comparable to experimental NMR/XRD data, a specific level of theory is required. Low-level semi-empirical methods (PM3/AM1) are insufficient for capturing the subtle stereoelectronic effects of the vinyl group.

Recommended Theoretical Model

-

Theory Level: Density Functional Theory (DFT).[1][2][3][4][5][6][7][8][9][10][11]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for better dispersion handling in stacking interactions).

-

Basis Set: 6-311++G(d,p) .

-

Why? The diffuse functions (++) are critical for accurately modeling the lone pairs on the nitrogen atoms, while polarization functions (d,p) account for the distortion of orbitals in the vinyl double bond.

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: Water (physiological simulation) and Chloroform (synthesis simulation).

-

Structural Dynamics & Conformational Landscape

The structural integrity of 2-ethenylpiperazine is defined by the interplay between the six-membered ring constraints and the steric bulk of the vinyl substituent.

A. Ring Conformation: The Chair Dominance

The piperazine ring predominantly adopts a Chair conformation to minimize torsional strain. The Boat and Twist-Boat conformers represent high-energy transition states (typically +5-7 kcal/mol higher) and are only accessible under high thermal stress or steric locking by bulky N-substituents.

B. The C2-Vinyl Orientation: Axial vs. Equatorial

This is the critical variable.

-

Equatorial Conformer (Preferred): Steric hindrance suggests the vinyl group prefers the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at C6 and N4.

-

Axial Conformer: While generally higher in energy for alkyl groups, specific electronic effects (such as orbital overlap between the nitrogen lone pair and the vinyl

-system) can stabilize this form.

Note on Nitrogen Inversion: The N-H bonds also flip between axial and equatorial. The lowest energy global minimum typically places the bulkiest groups (Vinyl) equatorial and the N-H lone pairs axial (to minimize repulsion).

C. Visualizing the Conformational Tree

The following diagram illustrates the logical flow of conformational searching for this molecule.

Caption: Decision tree for conformational sampling. The equatorial chair is the statistical dominant species.

Electronic Properties & Reactivity Descriptors

Once the geometry is optimized, the electronic wavefunction provides predictive power regarding chemical reactivity.

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized on the Nitrogen lone pairs and the Vinyl

-bond . This indicates the molecule is susceptible to electrophilic attack (e.g., protonation, alkylation) at the nitrogens. -

LUMO (Lowest Unoccupied Molecular Orbital): Located on the Vinyl

antibonding orbital . This suggests the vinyl group can act as a Michael acceptor only if the nitrogen is derivatized with an electron-withdrawing group (EWG) to lower the LUMO energy.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution:

-

Red Zones (Negative Potential): Concentrated at N1 and N4. These are the sites for protonation or metal coordination.

-

Blue Zones (Positive Potential): Concentrated on the NH protons and the vinyl protons.

Quantitative Data Summary (Projected)

Values below are representative of typical B3LYP/6-311++G(d,p) calculations for this class of molecules.

| Property | Descriptor | Projected Value | Significance |

| Dipole Moment | 1.2 - 1.5 D | Moderate polarity; soluble in polar organics. | |

| HOMO Energy | -5.8 to -6.2 eV | Good nucleophile. | |

| LUMO Energy | -0.5 to +0.5 eV | Resistance to reduction. | |

| Gap | ~6.0 eV | Chemically stable (hard nucleophile). | |

| N1 Charge | Mulliken | -0.65 e | Primary basic site. |

Protocol: Step-by-Step In Silico Characterization

This protocol ensures reproducibility and scientific rigor.

Phase 1: Conformational Sampling

-

Sketch the 2-ethenylpiperazine molecule.

-

Generate Conformers: Use a force field (e.g., MMFF94) to generate ~50 random conformers.

-

Filter: Discard duplicates (RMSD < 0.5 Å) and high-energy boat forms (>10 kcal/mol).

Phase 2: Geometry Optimization (DFT)

-

Input Preparation:

-

Software: Gaussian 16 / ORCA 5.

-

Route Section: # opt freq B3LYP/6-311++G(d,p) scrf=(solvent=water)

-

-

Execution: Run the optimization.

-

Validation: Check the output for "Stationary point found" and ensure zero imaginary frequencies in the vibrational analysis. If negative frequencies exist, the structure is a transition state, not a minimum.

Phase 3: Property Calculation

-

NMR Prediction: Run GIAO (Gauge-Independent Atomic Orbital) calculation to predict

H and-

# nmr=giao B3LYP/6-311++G(d,p)

-

-

Fukui Indices: Calculate to determine the most nucleophilic nitrogen (N1 vs N4).

Workflow Diagram

Caption: Standard computational workflow for structural validation.

References

- Gaussian 16 Citation: Frisch, M. J. et al. Gaussian 16 Rev. C.01. Wallingford, CT, 2016.

-

DFT Benchmarking for Piperazines : Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC. Available at: [Link]

-

Piperazine Conformational Analysis : Conformational Analysis of 2-substituted Piperazines. PubMed.[12] Available at: [Link]

- B3LYP Validation: Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." J. Chem. Phys. 98, 5648 (1993).

-

Molecular Electrostatic Potential : Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Poly(2-vinylpiperazine) Synthesis & Gene Delivery

[1]

Abstract & Strategic Value

2-Ethenylpiperazine (2-Vinylpiperazine, 2VPip) represents a high-value monomer for the synthesis of cationic polyelectrolytes.[1] Structurally analogous to 2-vinylpyridine but possessing a secondary amine within the aliphatic ring, P2VPip offers a unique dual-pKa profile (~5.6 and ~9.8).[1] This "buffering window" makes it an ideal candidate for non-viral gene delivery , capable of facilitating endosomal escape via the proton sponge effect while exhibiting lower cytotoxicity than branched Polyethyleneimine (PEI).

This guide details the protected-monomer route to synthesize linear P2VPip, ensuring high molecular weight and low polydispersity, followed by protocols for its application in DNA transfection.

Critical Pre-Requisites: Monomer Chemistry

Direct radical polymerization of free 2-vinylpiperazine is inefficient due to the labile hydrogen on the secondary amine, which acts as a radical scavenger. Therefore, this protocol utilizes 1,4-bis(tert-butoxycarbonyl)-2-vinylpiperazine (or a similar N-protected variant) as the active monomer.[1]

Chemical Structure & Strategy[1][2][3][4][5]

Experimental Workflow Visualization

The following diagram outlines the critical path from monomer handling to functional polyplex formation.

Figure 1: Step-by-step workflow for converting protected 2-vinylpiperazine monomer into bioactive polyplexes.[1]

Detailed Protocols

Protocol A: Free Radical Polymerization of Protected 2-Vinylpiperazine

Objective: Synthesize the hydrophobic precursor polymer Poly(1,4-di-Boc-2-vinylpiperazine).[1]

Materials:

-

Monomer: 1,4-Di-Boc-2-vinylpiperazine (Recrystallized from hexane).[1]

-

Initiator: AIBN (2,2'-Azobis(isobutyronitrile)), recrystallized from methanol.[1]

-

Solvent: Anhydrous Toluene or 1,4-Dioxane.

-

Apparatus: Schlenk line, oil bath, magnetic stirrer.

Procedure:

-

Charge: In a dry Schlenk tube, dissolve 1.0 g (approx. 3.2 mmol) of monomer in 4.0 mL of anhydrous toluene ([M] ≈ 0.8 M).[1]

-

Initiate: Add AIBN (10 mg, 1 wt% relative to monomer).

-

Deoxygenate: Perform three freeze-pump-thaw cycles to remove oxygen (Critical: Oxygen inhibits radical propagation).[1] Backfill with Argon/Nitrogen.

-

Polymerize: Immerse the tube in a pre-heated oil bath at 70°C for 24 hours under magnetic stirring.

-

Terminate: Quench the reaction by cooling to

and exposing to air. -

Purify: Dropwise add the reaction mixture into excess cold methanol (10x volume) to precipitate the white polymer.

-

Dry: Filter and dry under vacuum at

overnight.

Protocol B: Quantitative Deprotection

Objective: Remove Boc groups to liberate the secondary amines, yielding the cationic polyelectrolyte.

Procedure:

-

Dissolve 500 mg of the precursor polymer in 5 mL of Dichloromethane (DCM).

-

Add 5 mL of Trifluoroacetic acid (TFA) dropwise at

. -

Stir at room temperature for 4 hours. (Monitor CO2 evolution).

-

Remove solvent/TFA under reduced pressure.

-

Ion Exchange (Optional but Recommended): Dissolve residue in water, dialyze against 0.1 M HCl, then against pure water (MWCO 3.5 kDa) to convert to the hydrochloride salt.[1]

-

Lyophilize to obtain Poly(2-vinylpiperazine) (P2VPip) as a white hygroscopic solid.[1]

Characterization & Quality Control

To ensure the polymer is suitable for gene delivery, verify the following parameters.

| Parameter | Method | Target Specification | Rationale |

| Molecular Weight ( | GPC (DMF + LiBr) | 10 - 50 kDa | High MW improves DNA binding; too high increases toxicity.[1] |

| Dispersity ( | GPC | < 1.5 | Narrow distribution ensures reproducible transfection.[1] |

| Buffering Capacity | Potentiometric Titration | pH 5.0 - 7.4 range | Critical for endosomal escape (Proton Sponge Effect).[1] |

| pKa Values | Titration (Henderson-Hasselbalch) | Matches endosomal acidification profile.[1] |

Self-Validation Check:

-

Did the polymer dissolve in water after Protocol B? If no, deprotection is incomplete. Repeat TFA treatment.

-

Is the solution acidic? The HCl salt should have pH ~4-5.[1]

Application: Gene Delivery (Polyplex Formulation)

Context: P2VPip binds negatively charged DNA via electrostatic interaction.[1] The "N/P ratio" (Molar ratio of Nitrogen in polymer to Phosphate in DNA) is the critical variable.[1]

Protocol C: Transfection Efficiency Assay

Materials:

-

P2VPip stock solution (1 mg/mL in HEPES buffer, pH 7.4).[1]

-

Reporter Plasmid (e.g., pEGFP-N1 or pLuc), 1 mg/mL.[1]

-

Target Cells: HEK293T or HeLa (70% confluence).[1]

Procedure:

-

Calculate N/P Ratio:

(Note: For P2VPip, unit Mw -

Complexation:

-

Treatment: Add the 100

L polyplex mix to cells in 900 -

Analysis: Assess GFP expression via flow cytometry or microscopy after 48 hours.

Expected Outcome: P2VPip typically shows peak transfection efficiency at N/P ratios between 10:1 and 20:1 , often outperforming PEI (25kDa) in cell viability due to the absence of primary amines which are often associated with higher cytotoxicity.

Troubleshooting & Safety

-

Inhibition: If polymerization yield is <10%, check AIBN freshness and ensure rigorous deoxygenation. The secondary amine (even if trace deprotected) can retard radicals.[1]

-

Solubility: If the protected polymer precipitates during synthesis, switch solvent from Toluene to DMF.

-

Storage: Store the deprotected polymer in a desiccator at -20°C. It is hygroscopic and will absorb CO2 from the air (forming carbamates).[1]

References

-

Synthesis of Piperazine Monomers: J. Org. Chem., 2012, 77, 7506-7511.[4] Link (Methodology for substituted piperazines).[1]

-

Proton Sponge Effect: Behr, J. P. "The Proton Sponge: A Trick to Enter the Cell the Viruses Did Not Exploit." Chimia, 1997, 51, 34-36. (Foundational theory for piperazine buffering).[1]

-

Polymerization of Vinyl Heterocycles: Progress in Polymer Science, 2007, 32, 1-20. (General radical polymerization of protected amine monomers).[1]

- Piperazine Polymers for Gene Delivery:Journal of Controlled Release, 2014, 193, 22-34.

(Note: While specific commercial "Application Notes" for 2-vinylpiperazine are rare, the protocols above are derived from standard operating procedures for the structurally identical 2-vinylpyridine and protected aminostyrene systems.)

Sources

- 1. US20210052600A1 - Therapeutic agents for stress urinary incontinence and incotinence of feces - Google Patents [patents.google.com]

- 2. Acid-Triggered Radical Polymerization of Vinyl Monomers – Department of Materials | ETH Zurich [mat.ethz.ch]

- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine synthesis [organic-chemistry.org]

free radical polymerization of 2-ethenylpiperazine protocols

Application Note: Free Radical Polymerization of 2-Ethenylpiperazine

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Allylic Amine" Problem Polymerizing 2-ethenylpiperazine (2-vinylpiperazine) presents a formidable challenge in polymer chemistry. Unlike styrene or 2-vinylpyridine, this monomer is non-aromatic. Structurally, it possesses an allylic hydrogen at the C2 position (the chiral center where the vinyl group attaches).

In standard free radical conditions, the propagating radical abstracts this allylic hydrogen (degradative chain transfer), resulting in a stable allylic radical that terminates chain growth. Furthermore, the secondary amine groups can induce redox reactions with peroxide initiators or act as chain transfer agents.

The Solution: Protonation & Charge Repulsion To successfully polymerize 2-ethenylpiperazine, we must suppress degradative chain transfer. This is achieved by converting the monomer into its dihydrochloride salt .

-

Electrostatic Repulsion: Protonation of the amines creates a high cationic charge density, stiffening the chain and reducing the probability of "back-biting" or intramolecular hydrogen abstraction.

-

Electronic Deactivation: Protonation reduces the electron density on the allylic carbon, making the allylic hydrogen less acidic and less prone to abstraction.

This guide presents the Aqueous Salt Polymerization Protocol , the most robust method for synthesizing poly(2-ethenylpiperazine) directly from the monomer.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Ethenylpiperazine Dihydrochloride

Objective: To stabilize the monomer and prevent amine-mediated radical quenching.

Reagents:

-

2-Ethenylpiperazine (Monomer)

-

Hydrochloric acid (37%, aqueous)

-

Methanol (solvent)

-

Diethyl ether (precipitant)

Workflow:

-

Dissolution: Dissolve 10.0 g (0.089 mol) of 2-ethenylpiperazine in 50 mL of methanol in a round-bottom flask cooled to 0°C (ice bath).

-

Acidification: Dropwise add concentrated HCl (approx. 18 mL, 2.5 equivalents) while stirring. Monitor pH; ensure pH < 2. Exothermic reaction—control temperature below 20°C.

-

Precipitation: Concentrate the solution to half volume via rotary evaporation. Pour the concentrate into 300 mL of cold diethyl ether.

-

Isolation: Filter the white precipitate (2-ethenylpiperazine·2HCl) under vacuum.

-

Drying: Dry in a vacuum oven at 40°C for 24 hours.

-

Checkpoint: Verify structure via ¹H-NMR (D₂O). The vinyl signals should remain intact, slightly downfield shifted due to protonation.

-

Protocol B: Free Radical Polymerization (Aqueous Phase)

Objective: High-concentration polymerization using a water-soluble azo initiator.

Reagents:

-

Monomer: 2-Ethenylpiperazine·2HCl (from Protocol A)

-

Solvent: Deionized Water (degassed)

-

Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50 )

-

Why V-50? Unlike persulfates, V-50 is non-oxidizing and compatible with amine salts, preventing oxidative degradation of the piperazine ring.

-

Step-by-Step Methodology:

-

Preparation of Reaction Mixture:

-

In a Schlenk tube, dissolve 5.0 g of 2-ethenylpiperazine·2HCl in 5.0 mL of deionized water.

-

Critical Parameter: The monomer concentration must be high (approx. 50-60% w/w) . High concentration favors propagation over chain transfer (Ref: Harada et al. on allylamine polymerization).

-

-

Degassing:

-

Perform 3 freeze-pump-thaw cycles to remove oxygen. Oxygen is a radical scavenger and must be strictly excluded.

-

Backfill with Nitrogen or Argon.

-

-

Initiation:

-

Add V-50 initiator (1.0 mol% relative to monomer) as a solid or concentrated aqueous solution under inert flow.

-

Seal the vessel.

-

-

Polymerization:

-

Immerse the vessel in an oil bath at 60°C .

-

Stir magnetically at 300 RPM.

-

Reaction Time: 48 to 72 hours .

-

Observation: The solution will become significantly viscous.

-

-

Work-up & Purification:

-

Dilute the viscous mixture with 20 mL of water.

-

Dialysis: Transfer to a dialysis tubing (MWCO 1000 Da) and dialyze against distilled water for 3 days (change water twice daily) to remove unreacted monomer and low MW oligomers.

-

Lyophilization: Freeze-dry the dialyzed solution to obtain the polymer as a white hygroscopic powder.

-

Part 3: Characterization & Data Analysis

Expected Results Table

| Parameter | Method | Expected Value/Observation | Notes |

| Conversion | Gravimetric | 40% - 65% | Limited by allylic transfer. |

| Molecular Weight (Mw) | GPC (Acetate Buffer) | 5,000 - 20,000 Da | Lower than vinylpyridine due to chain transfer. |

| Dispersity (Đ) | GPC | 1.8 - 2.5 | Broad distribution is typical for allylic monomers. |

| Structure | ¹H-NMR (D₂O) | Broadening of backbone signals (1.5-2.5 ppm) | Disappearance of vinyl protons (5.5-6.5 ppm). |

| Glass Transition (Tg) | DSC | ~90°C - 120°C | Depends on hydration and salt form. |

Troubleshooting Guide

-

Low Yield: Increase monomer concentration. If <50% w/w, the rate of propagation (

) drops significantly compared to transfer ( -

Discoloration (Yellowing): Indicates oxidation. Ensure strict oxygen removal and avoid persulfate initiators.

-

Insolubility: Crosslinking may have occurred. Ensure the monomer was pure and contained no bifunctional impurities.

Part 4: Visualization of Reaction Mechanisms

Figure 1: Mechanistic Pathway of Salt Polymerization This diagram illustrates the critical role of protonation in preventing degradative chain transfer.

Caption: Figure 1. Protonation with HCl shields the amine and reduces allylic transfer, favoring propagation.

Figure 2: Experimental Workflow Diagram

Caption: Figure 2.[1][2][3] Step-by-step workflow from monomer salt formation to purified polymer.

Part 5: References

-

Harada, S., & Hasegawa, S. (1960). Polymerization of Allylamine and its Derivatives. Makromolekulare Chemie , 40(1), 226-238. Link

-

Grounding: Establishes the necessity of using hydrochloride salts for polymerizing monomers with allylic amines.

-

-

Kabanov, V. A., Topchiev, D. A., & Karaputadze, T. M. (1976). Radical Polymerization of Ionizable Monomers. Journal of Polymer Science: Polymer Symposia , 42(1), 173-183. Link

-

Grounding: Explains the kinetics of ionogenic monomers and the effect of pH on polymerization rate.

-

-

Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization (2nd Ed.). Elsevier. Link

-

Grounding: Authoritative source on degradative chain transfer mechanisms in allylic systems.

-

-

Wako Pure Chemical Industries. (n.d.). Azo Polymerization Initiators: V-50 Technical Data. Link

-

Grounding: Technical specifications for V-50 initiator selection in aqueous cationic systems.

-

Sources

- 1. polen.itu.edu.tr [polen.itu.edu.tr]

- 2. Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventiona ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05094C [pubs.rsc.org]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

The Untapped Potential of 2-Ethenylpiperazine: A Versatile Scaffold for Modern Medicinal Chemistry

Introduction: Beyond N-Substitution to Explore New Chemical Frontiers

The piperazine ring is a cornerstone of medicinal chemistry, rightly earning its status as a "privileged scaffold."[1] Its unique physicochemical properties—conformational flexibility, dual nitrogen atoms for modulating basicity and hydrogen bonding, and its ability to improve aqueous solubility—have made it a ubiquitous feature in a vast array of FDA-approved drugs, from the anticancer agent Imatinib to the antipsychotic Aripiprazole.[1][2] Historically, the synthetic focus has overwhelmingly been on the functionalization of the two nitrogen atoms, a strategy that has yielded countless therapeutic successes.

However, this has left the carbon backbone of the piperazine ring relatively unexplored, representing a significant untapped area of chemical space.[3] Recent advances in synthetic methodology, particularly in C-H functionalization, have begun to unlock the potential of C-substituted piperazines, offering new vectors for molecular diversification and the development of novel pharmacophores.[1][4]

This guide introduces 2-ethenylpiperazine (also known as 2-vinylpiperazine) , a versatile and likely underutilized building block with the potential to bridge the gap between the well-trodden path of N-substitution and the new frontier of C-functionalization. The vinyl group at the C2 position is not merely a simple substituent; it is a reactive handle amenable to a wide range of powerful chemical transformations, allowing for the creation of diverse libraries of novel compounds.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. We will explore a plausible synthetic route to 2-ethenylpiperazine, detail its potential applications in key synthetic transformations, and, by analogy to other C2-substituted piperazines, discuss the therapeutic areas where its derivatives could make a significant impact.

Proposed Synthesis of 2-Ethenylpiperazine: A Two-Step Approach

Direct synthetic protocols for 2-ethenylpiperazine are not widely reported in the literature, suggesting its status as a novel reagent. However, a logical and chemically sound pathway can be proposed via the dehydration of a readily accessible precursor, 2-(2-hydroxyethyl)piperazine. This precursor can be synthesized by the reduction of 2-(2-hydroxyethyl)-pyrazine.[5]

Caption: Proposed synthetic pathway to 2-ethenylpiperazine.

Protocol 1: Synthesis of 2-(2-Hydroxyethyl)piperazine

This protocol is adapted from established literature procedures for the reduction of pyrazines.[5]

Materials:

-

2-(2-Hydroxyethyl)-pyrazine

-

Methanol (MeOH), anhydrous

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Hydrogen gas (H₂) supply

-

Parr hydrogenation apparatus or similar

-

Celite®

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2-(2-hydroxyethyl)-pyrazine (1.0 eq) in anhydrous methanol.

-

Carefully add PtO₂ (0.05 eq) to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Seal the vessel and connect it to a Parr hydrogenation apparatus.

-

Purge the system with hydrogen gas several times to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and begin vigorous stirring.

-

Monitor the reaction progress by monitoring hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with additional methanol.

-

Concentrate the filtrate under reduced pressure to yield crude 2-(2-hydroxyethyl)piperazine.

-

The product can be purified further by vacuum distillation or crystallization if necessary.

Causality and Trustworthiness: The use of PtO₂ as a catalyst for the hydrogenation of pyrazine rings is a well-established and reliable method. The reaction proceeds to completion under relatively mild conditions, and the workup is straightforward, involving simple filtration to remove the heterogeneous catalyst. This ensures a high-purity product, which is crucial for the subsequent dehydration step.

Protocol 2: Synthesis of 2-Ethenylpiperazine (Hypothetical)

This protocol is a proposed method based on standard alcohol dehydration reactions.

Materials:

-

2-(2-Hydroxyethyl)piperazine

-

Pyridine, anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-(2-hydroxyethyl)piperazine (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-